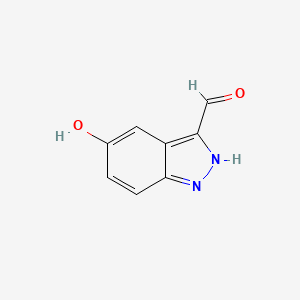

5-Hydroxy-1H-indazole-3-carbaldehyde

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in the development of therapeutic agents and functional organic materials. jocpr.comlongdom.org Their prevalence in a vast array of biologically active compounds, including alkaloids, vitamins, and hormones, underscores their importance. researchgate.net In medicinal chemistry, these scaffolds are highly valued for their ability to engage in various biological interactions, such as hydrogen bonding, which can lead to high-affinity binding with biological targets like enzymes and receptors. researchgate.net An analysis of FDA-approved drugs reveals that a significant majority of small-molecule pharmaceuticals incorporate a nitrogen-containing heterocyclic ring. nih.gov This highlights the enduring interest in these structures for the design of novel drugs with a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov

Historical Context and Evolution of Indazole Chemistry

The indazole, or benzopyrazole, ring system, characterized by the fusion of a benzene (B151609) ring to a pyrazole (B372694) ring, was first described by Emil Fischer. researchgate.net Historically, the synthesis of indazoles faced challenges, often resulting in low yields. researchgate.net Early methods typically involved the cyclization of precursors such as appropriately substituted isatins or phenylhydrazines. jocpr.com Over the years, synthetic methodologies have evolved significantly, with the development of more efficient and versatile routes to access the indazole core. nih.govresearchgate.net Modern synthetic strategies include metal-catalyzed cross-coupling reactions and multicomponent reactions, which have expanded the accessible chemical space of indazole derivatives. nih.gov

Structural Elucidation and Tautomeric Considerations within the Indazole System

A key feature of the indazole system is the existence of annular tautomers, primarily the 1H- and 2H-forms. nih.gov The position of the proton on one of the two nitrogen atoms significantly influences the compound's physical, chemical, and biological properties. researchgate.net Theoretical and experimental studies have shown that the 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-indazole. researchgate.netnih.gov The energy difference between these tautomers can be influenced by the nature and position of substituents on the ring system. researchgate.net While 3H-indazoles are also possible, they are less common. nih.gov The predominance of the 1H-tautomer is a crucial consideration in the synthesis and characterization of indazole derivatives. researchgate.net

Overview of Research Trajectories for 5-Hydroxy-1H-indazole-3-carbaldehyde and its Derivatives

Research into this compound and its derivatives is primarily driven by their potential as versatile intermediates in the synthesis of more complex molecules with interesting biological activities. The aldehyde functional group at the 3-position is particularly valuable as it can be readily transformed into a variety of other functional groups and heterocyclic systems. nih.gov This allows for the generation of diverse libraries of compounds for screening in drug discovery programs. The hydroxyl group at the 5-position offers another site for modification, further increasing the potential for structural diversification. Studies on related indazole-3-carboxamides have revealed potent biological activities, including the modulation of ion channels, suggesting that derivatives of this compound could hold promise in the development of new therapeutic agents. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-8-6-3-5(12)1-2-7(6)9-10-8/h1-4,12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEHFSVJKJQICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434071 | |

| Record name | 5-Hydroxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882803-11-4 | |

| Record name | 5-Hydroxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxy 1h Indazole 3 Carbaldehyde and Its Precursors

Established Synthetic Pathways to Indazole-3-carbaldehyde Derivatives

The formation of the indazole-3-carbaldehyde core is a critical step, for which several reliable methods have been developed. These intermediates are highly valued as they provide a synthetic handle for further functionalization. nih.govrsc.org

Nitrosation of Indoles for 1H-Indazole-3-carboxaldehyde Synthesis

A prominent and direct method for synthesizing 1H-indazole-3-carboxaldehydes involves the nitrosation of indole (B1671886) precursors. nih.govrsc.org This transformation proceeds by treating an indole with a nitrosating agent, such as sodium nitrite, in a mildly acidic environment. rsc.org The reaction mechanism is a multi-step process that begins with the nitrosation at the C3 position of the indole ring to form an oxime intermediate. This is followed by a water-mediated ring-opening and subsequent ring-closure to yield the final 1H-indazole-3-carboxaldehyde. nih.gov

Optimized procedures have been developed to enhance the efficiency of this reaction, particularly for electron-rich indoles which can be prone to side reactions like dimer formation. nih.govrsc.org Key optimization strategies include using a reverse addition protocol, where the indole solution is added slowly to the nitrosating mixture, and carefully controlling the temperature and stoichiometry of the reagents. nih.govresearchgate.net These mild conditions allow for the successful conversion of a wide array of both electron-rich and electron-deficient indoles into their corresponding indazole-3-carboxaldehydes in high yields. nih.govrsc.org

For instance, the reaction of indole itself can yield 1H-indazole-3-carboxaldehyde in up to 99% yield under optimized conditions. nih.gov The method is also effective for indoles bearing various substituents, such as halogens, nitro groups, and esters. nih.govrsc.org

Table 1: Examples of 1H-Indazole-3-carboxaldehyde Synthesis via Indole Nitrosation nih.gov

| Starting Indole | Product | Yield (%) |

|---|---|---|

| Indole | 1H-Indazole-3-carboxaldehyde | 99 |

| 5-Bromoindole | 5-Bromo-1H-indazole-3-carboxaldehyde | 96 |

| 5-Nitroindole | 5-Nitro-1H-indazole-3-carboxaldehyde | Quantitative |

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for constructing the indazole ring system. These methods typically involve the formation of a key N-N or C-N bond within a suitably functionalized acyclic precursor.

One such approach is the cobalt(III)-catalyzed C-H bond functionalization and cyclization cascade of azobenzenes with aldehydes. nih.gov The reaction proceeds through the formation of a cobaltacycle intermediate, followed by aldehyde insertion and a cyclative capture to furnish the indazole product. nih.gov Another strategy involves the palladium-catalyzed intramolecular amination of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. acs.org This method allows for the synthesis of 1-aryl-1H-indazoles in good to high yields using a palladium catalyst with chelating phosphine (B1218219) ligands like rac-BINAP or DPEphos. acs.org

Copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes provides a route to 3-alkenyl-2H-indazoles. nih.gov This reaction proceeds through a C-N bond formation followed by a 1,2-hydride shift. nih.govthieme-connect.com Additionally, the intramolecular C-N bond formation in 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides, catalyzed by cuprous iodide, offers an efficient pathway to 1-substituted indazol-3-ones. rsc.org

Copper-Catalyzed and Palladium-Catalyzed Synthetic Routes for Indazoles

Transition metal catalysis, particularly using copper and palladium, has become indispensable for the synthesis of indazole derivatives due to its efficiency and broad substrate scope. benthamdirect.comingentaconnect.com

Copper-Catalyzed Syntheses: Copper catalysts are effective in promoting various C-N and N-N bond-forming reactions to construct the indazole core. organic-chemistry.org A notable example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which yields 2H-indazoles. organic-chemistry.orgacs.org This methodology has been advanced by using copper(I) oxide nanoparticles (Cu2O-NP) as a catalyst under ligand-free conditions, often in green solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.orgnih.gov Copper catalysis is also employed in the intramolecular hydroamination of 2-alkynylazobenzenes to form 3-alkenyl-2H-indazoles nih.govthieme-connect.com and in the regioselective cross-coupling of 1H-indazoles with diaryliodonium salts to produce 2-substituted-2H-indazoles. rsc.org

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for cross-coupling reactions to build and functionalize the indazole scaffold. The Suzuki-Miyaura cross-coupling, which forms C-C bonds by reacting an aryl halide with an organoboronic acid, is a highly effective method for creating new indazole compounds. nih.gov Palladium catalysis also enables the direct C3- and C7-alkenylation of indazole rings with various olefins, providing a step- and atom-economical route to complex molecules. nih.gov Furthermore, palladium-catalyzed intramolecular amination reactions of precursors like N-aryl-N-(o-bromobenzyl)hydrazines are used to synthesize 2-aryl-2H-indazoles. acs.orgresearchgate.net Another innovative approach is the palladium-catalyzed benzannulation of pyrazoles with alkynes, which constructs the indazole's benzene (B151609) ring portion. acs.org

Targeted Synthesis of 5-Hydroxylated Indazole Scaffolds

The specific synthesis of 5-Hydroxy-1H-indazole-3-carbaldehyde often involves late-stage functionalization of a pre-formed indazole ring or the use of a precursor already bearing a protected hydroxyl group at the 5-position.

A direct method involves the demethylation of 5-Methoxy-1H-indazole-3-carbaldehyde. This conversion can be achieved with high efficiency using reagents like boron tribromide in a suitable solvent such as dichloromethane (B109758), affording this compound in yields up to 95%. chemicalbook.com

Alternatively, synthetic strategies can build the 5-hydroxylated scaffold from acyclic precursors. A modified aza-Nenitzescu reaction between a hydrazone and p-benzoquinone has been reported for the synthesis of N-aryl-5-hydroxy indazoles. researchgate.net Microwave-assisted synthesis has also been employed to create hydroxy- and alkoxyindazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acids, where the introduction of an electron-donating -OH or -OBn group at the 5-position is feasible, although it may lead to reduced yields compared to unsubstituted analogues. nih.gov

Functional Group Interconversions and Modifications at the Carbaldehyde Position

The carbaldehyde group at the C3 position of the indazole ring is a versatile functional handle that can be readily transformed into a variety of other groups, significantly expanding the molecular diversity accessible from this intermediate. nih.govrsc.org

The aldehyde can undergo reduction to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). imperial.ac.uk Conversely, oxidation of the aldehyde to a carboxylic acid can be accomplished with oxidizing agents such as chromium trioxide (CrO3) in sulfuric acid (Jones' oxidation) or potassium permanganate. imperial.ac.uk

Furthermore, the aldehyde functionality serves as a key electrophile for carbon-carbon bond-forming reactions. It can be converted into alkenes through established methods like the Wittig reaction or Knoevenagel condensation. nih.govrsc.org The aldehyde can also participate in cyclization reactions to form a range of fused or appended heteroaromatic systems, including oxazoles, thiazoles, and benzimidazoles. nih.govresearchgate.net

Table 2: Common Transformations of the Indazole-3-carbaldehyde Group

| Reagent(s) | Product Functional Group | Reaction Type |

|---|---|---|

| LiAlH4 or NaBH4 | Primary Alcohol (-CH₂OH) | Reduction |

| CrO₃/H₂SO₄ (Jones' Reagent) | Carboxylic Acid (-COOH) | Oxidation |

| Phosphonium Ylide (R₃P=CR'R'') | Alkene (-CH=CR'R'') | Wittig Reaction |

| Active Methylene (B1212753) Compound | α,β-Unsaturated system | Knoevenagel Condensation |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more sustainable and environmentally benign processes. benthamdirect.comingentaconnect.com A key focus is the use of safer solvents and the development of recyclable catalysts. acs.org

For the synthesis of the indazole core, significant progress has been made in replacing traditional volatile organic solvents with greener alternatives. Polyethylene glycol (PEG) has been successfully used as a solvent in the copper-catalyzed three-component synthesis of 2H-indazoles. organic-chemistry.orgnih.gov Water has also been explored as a reaction medium for certain palladium-catalyzed arylations of indazoles. researchgate.net

The development of heterogeneous catalysts is another cornerstone of green indazole synthesis. Copper oxide nanoparticles supported on activated carbon (CuO@C) have been shown to be efficient and recyclable catalysts for the one-pot synthesis of 2H-indazoles. acs.orgnih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. The use of microwave-assisted synthesis also aligns with green chemistry principles by often reducing reaction times and energy consumption. nih.govresearchgate.net While specific reports on the green synthesis of this compound are limited, these general principles for indazole synthesis are directly applicable to improving the environmental footprint of its production.

Chemical Reactivity and Derivatization Strategies of 5 Hydroxy 1h Indazole 3 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group at the C3 position is a key handle for a wide array of chemical transformations, allowing for the extension of carbon chains, the formation of new ring systems, and conversion into other functional groups. nih.govrsc.org

Condensation Reactions (e.g., Knoevenagel, Wittig)

The aldehyde functionality of indazole-3-carboxaldehydes readily participates in classic condensation reactions to form new carbon-carbon double bonds. nih.govrsc.org

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), typically catalyzed by a weak base like pyridine (B92270) or piperidine. This reaction with 5-Hydroxy-1H-indazole-3-carbaldehyde would yield α,β-unsaturated products, which are valuable intermediates in organic synthesis.

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the double bond's location. google.com The reaction employs a phosphorus ylide (a Wittig reagent), which attacks the electrophilic carbonyl carbon of the aldehyde. google.com This process leads to the formation of an oxaphosphetane intermediate that subsequently collapses to yield the desired alkene and a stable triphenylphosphine (B44618) oxide. organic-chemistry.org For this compound, this reaction allows for the introduction of a wide variety of substituted vinyl groups at the 3-position. The stereochemical outcome (E or Z alkene) can often be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

Oxidation and Reduction Transformations

The aldehyde group is readily susceptible to both oxidation and reduction, providing access to indazoles with different oxidation states at the 3-position.

Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 5-Hydroxy-1H-indazole-3-carboxylic acid. Standard oxidizing agents can achieve this transformation. The resulting carboxylic acid is a valuable intermediate itself, capable of forming amides, esters, and other acid derivatives. jocpr.com For instance, the synthesis of 1H-Indazole-3-carboxylic acid is a well-established procedure, often starting from precursors that could also yield the aldehyde. google.com

Reduction: The aldehyde can be reduced to a primary alcohol, (5-Hydroxy-1H-indazol-3-yl)methanol. This transformation can be accomplished using a variety of reducing agents, such as sodium borohydride. rsc.org This reduction provides convenient access to the corresponding secondary alcohol and subsequent amine derivatives. nih.govrsc.org Such reactions are generally high-yielding and tolerate a wide range of other functional groups on the indazole ring. rsc.org

Cyclization Reactions for Fused Heterocycles

This compound is a critical building block for the synthesis of more complex, fused heterocyclic systems. The aldehyde group can react with binucleophilic reagents to construct new rings fused to the indazole core. For example, it can be converted into various heteroaromatic compounds such as oxazoles, thiazoles, and benzimidazoles through cyclization reactions. nih.govrsc.org This strategy is widely employed in medicinal chemistry to generate novel molecular architectures with potential biological activity.

Modifications of the Hydroxyl Group at Position 5

The phenolic hydroxyl group at the 5-position offers another site for derivatization, primarily through reactions like etherification (O-alkylation) and esterification (O-acylation).

O-Alkylation: The hydroxyl group can be converted into an ether by reaction with an alkyl halide or other alkylating agent in the presence of a base. This modification can be used to alter the solubility, lipophilicity, and electronic properties of the molecule. The synthesis of fluorescent indazole derivatives (Indazo-Fluors) has been achieved through the O-alkylation of 5-hydroxyindazoles, highlighting the utility of this reaction. researchgate.net

O-Acylation: Esterification of the 5-hydroxyl group can be achieved using acyl chlorides or anhydrides. Chemoselective O-acylation in the presence of other nucleophilic groups (like the indazole nitrogens) can often be accomplished under acidic conditions, which protonate and deactivate the nitrogen atoms, allowing the hydroxyl group to react preferentially. nih.gov This reaction is useful for installing protecting groups or for creating prodrugs.

Electrophilic and Nucleophilic Substitutions on the Indazole Ring System

The aromatic nature of the indazole ring system allows it to undergo substitution reactions, although the reactivity and regioselectivity are heavily influenced by the existing substituents.

Electrophilic Substitution: Indazole is an electron-rich heterocycle that generally undergoes electrophilic aromatic substitution. chemicalbook.com The outcome of such reactions on this compound is dictated by the combined directing effects of the substituents. The hydroxyl group is a strongly activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director. Therefore, electrophilic attack is most likely to occur at positions 4, 6, and 7 of the benzene (B151609) ring.

Halogenation: Direct bromination or chlorination of the indazole ring is a common transformation. chemicalbook.com For instance, regioselective bromination of 4-substituted indazoles at the C7 position has been achieved using N-bromosuccinimide (NBS). nih.gov Metal-free halogenation of 2H-indazoles can also afford mono- or poly-halogenated products with high selectivity. nih.gov

Nitration: The introduction of a nitro group onto the indazole ring is also feasible. researchgate.net Nitration of five-membered heterocycles is often carried out with nitric acid in trifluoroacetic anhydride. researchgate.netsemanticscholar.org The position of nitration would be influenced by the strong directing effects of the existing groups.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the indazole ring is generally challenging due to the ring's inherent electron-rich character. Such reactions typically require the presence of a strong electron-withdrawing group (like a nitro group) to activate the ring towards attack by a nucleophile.

N-Alkylation and N-Arylation Strategies on the Indazole Nitrogen Atoms

Alkylation or arylation of the nitrogen atoms in the pyrazole (B372694) moiety of the indazole ring is a common strategy for derivatization. However, a key challenge is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers. beilstein-journals.orgbeilstein-journals.org

The regiochemical outcome is influenced by several factors, including the steric and electronic properties of substituents on the indazole ring, the nature of the alkylating/arylating agent, the base employed, and the solvent. beilstein-journals.org

| Reaction | Reagents & Conditions | Major Product | Selectivity (N1:N2) | Reference |

| N-Pentylation | n-C₅H₁₁Br, NaH, THF, 0 → 50 °C | N1-alkylated | >99:1 | beilstein-journals.orgnih.gov |

| N-Methylation | MeI, K₂CO₃, DMF, rt | Mixture | 1:1.1 | nih.gov |

| Mitsunobu | n-C₅H₁₁OH, DBAD, PPh₃, THF | N2-alkylated | 1:1.8 | nih.gov |

| N-Alkylation | Alkyl halide, Cs₂CO₃, Dioxane, rt | No Reaction | N/A | nih.gov |

As shown in the table, using a strong, non-coordinating base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) tends to favor alkylation at the more sterically accessible N1 position, often with high selectivity. beilstein-journals.orgbeilstein-journals.org In contrast, conditions involving potassium carbonate in DMF can lead to mixtures of N1 and N2 isomers. nih.gov The presence of substituents can also exert significant control; for example, electron-withdrawing groups at the C7 position have been shown to direct alkylation preferentially to the N2 position. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For indazole derivatives, it provides critical information on the carbon framework, proton placement, and the electronic environment of the nuclei.

1H NMR and 13C NMR for Carbon Skeleton and Proton Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a detailed map of the hydrogen and carbon atoms within a molecule. In this compound and its analogs, several characteristic signals allow for precise structural assignment.

The ¹H NMR spectrum typically shows a distinct singlet for the aldehyde proton (CHO) at a downfield chemical shift, generally around δ 10.2 ppm. nih.gov Another characteristic signal is a broad singlet corresponding to the N-H proton of the indazole ring, which can appear very far downfield (δ 13-14 ppm), indicating its acidic nature. nih.gov The protons on the benzene portion of the indazole ring (H-4, H-6, and H-7) exhibit chemical shifts and coupling patterns that are highly sensitive to the nature of the substituent at the C-5 position.

In ¹³C NMR spectroscopy, the aldehyde carbonyl carbon (C=O) is readily identified by its resonance at a significant downfield shift, typically around δ 187.5 ppm. nih.gov The carbons of the bicyclic ring system appear in the aromatic region (δ 110-145 ppm). The specific chemical shifts of C-4, C-5, C-6, and C-7a are influenced by the electronic effects (inductive and resonance) of the C-5 substituent. nih.govnih.gov For instance, electron-withdrawing groups like halogens tend to shift the signals of nearby carbons. nih.gov

Below is a table summarizing the reported NMR data for various 5-substituted-1H-indazole-3-carbaldehyde derivatives. nih.gov

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Substituted-1H-indazole-3-carbaldehyde Derivatives in DMSO-d₆ nih.gov

| Substituent at C-5 | Aldehyde-H (δ) | Aromatic-H (δ) | NH (δ) | Aldehyde-C (δ) | Aromatic-C (δ) |

| -H | 10.20 | 8.14 (d), 7.70 (d), 7.49 (t), 7.37 (t) | 14.17 | 187.4 | 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2 |

| -Br | 10.26 (in CDCl₃) | 8.52 (d), 7.59 (dd), 7.46 (d) | 10.53 | 187.5 | 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, 113.8 |

| -Cl | 10.19 (in acetone-d₆) | 8.16 (d), 7.75 (d), 7.47 (dd) | 13.28 | 187.5 | 144.6, 141.0, 130.0, 128.8, 122.5, 121.1, 113.5 |

| -COOH | 10.19 | 8.72 (s), 8.00 (d), 7.76 (d) | 14.63 | 187.5 | 167.2, 144.3, 142.9, 127.8, 126.4, 123.3, 120.0, 111.3 |

Note: Solvent variations (CDCl₃, acetone-d₆) can cause shifts in proton signals, especially for NH and OH protons.

Advanced 2D NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR experiments are crucial for resolving complex structures by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For an indazole derivative, COSY would map the correlations between adjacent aromatic protons, such as H-6 and H-7, helping to assign their positions on the benzene ring. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.govresearchgate.net This is the most reliable method for assigning carbon resonances by linking them to the previously identified proton signals. For example, it would unambiguously link the H-4 signal to C-4, H-6 to C-6, and H-7 to C-7.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. uniroma1.it For this compound, the key functional groups—hydroxyl, amine, aldehyde, and aromatic ring—each produce characteristic absorption bands. nih.govpressbooks.pub

The IR spectrum will prominently feature:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. pressbooks.pub

A medium to sharp peak around 3100-3300 cm⁻¹ from the N-H stretch of the indazole ring. nih.gov This may overlap with the broad O-H band.

A very strong and sharp absorption band for the C=O stretch of the aldehyde group. pressbooks.pub Its position, typically around 1660-1680 cm⁻¹, is lower than that of a simple aliphatic aldehyde due to conjugation with the aromatic indazole ring. nih.govuniroma1.it For the parent 1H-indazole-3-carboxaldehyde, this band appears at 1671 cm⁻¹. nih.gov

Multiple bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings. uniroma1.it

C-H stretching bands for the aromatic protons are expected just above 3000 cm⁻¹. libretexts.org

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | 3200–3600 | Strong, Broad |

| Indazole N-H | N-H stretch | 3100–3300 | Medium, Sharp |

| Aromatic C-H | C-H stretch | 3000–3100 | Medium to Weak |

| Aldehyde | C=O stretch | 1660–1680 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450–1600 | Medium |

| Aldehyde C-H | C-H stretch | ~2800 and ~2700 | Weak (two bands) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

For this compound (C₈H₆N₂O₂), the calculated molecular weight is 162.15 g/mol . chemicalbook.com In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the unambiguous determination of the molecular formula. nih.gov For example, using electrospray ionization in negative mode (ESI-), the [M-H]⁻ ion would be observed, while in positive mode (ESI+), the [M+H]⁺ ion would be detected. nih.gov

Electron Ionization (EI) mass spectrometry causes the molecule to fragment in predictable ways. The analysis of these fragments provides valuable structural information. Characteristic fragmentation pathways for indazole derivatives often involve the side chain at the C-3 position. researchgate.net For this compound, expected fragmentation could include:

Loss of the formyl radical (•CHO), resulting in an [M-29]⁺ fragment.

Loss of carbon monoxide (CO) from the aldehyde, leading to an [M-28]⁺ fragment.

Cleavage of the pyrazole ring, which could lead to the loss of N₂ (28 Da) or HCN (27 Da).

X-ray Crystallography for Solid-State Structure and Conformation

While NMR, IR, and MS provide data on connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a single crystal X-ray diffraction study would confirm the planarity of the bicyclic indazole system. Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing. researchgate.net It is expected that strong hydrogen bonds would be a dominant feature. Related structures of (1H-indazol-1-yl)methanol derivatives show that molecules often form dimers through intermolecular O–H···N hydrogen bonds between the side-chain hydroxyl group and the N-2 atom of an adjacent indazole ring. nih.gov In the case of this compound, a complex network of hydrogen bonds involving the C-5 hydroxyl group, the N-1 proton, and the aldehyde oxygen atom is anticipated, likely leading to the formation of extended chains or sheets in the crystal lattice.

Spectroscopic Studies for Investigating Tautomerism in Indazole Derivatives

Indazole and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. researchgate.net The primary tautomerism in the parent indazole is between the 1H- and 2H-forms, where the proton resides on the N-1 or N-2 nitrogen atom, respectively. researchgate.netwikipedia.org For this compound, the presence of the hydroxyl group introduces the additional possibility of keto-enol tautomerism.

The potential tautomeric equilibria are:

1H/2H Tautomerism: The equilibrium between this compound and 5-hydroxy-2H-indazole-3-carbaldehyde.

Phenol-Keto Tautomerism: The equilibrium between the 5-hydroxy (phenol) form and a 5-keto (quinoid-like) form, such as 5-oxo-4,5-dihydro-1H-indazole-3-carbaldehyde.

Spectroscopic methods are essential for studying these equilibria:

NMR Spectroscopy: The chemical shifts of the ring carbons and protons are highly sensitive to the location of the tautomeric proton. nih.gov For example, the ¹³C chemical shifts for C-3 and C-7a are known to differ significantly between N-1 and N-2 substituted indazoles. nih.gov In solution, if the tautomeric exchange is slow on the NMR timescale, separate signals for each tautomer may be observed. The ratio of these signals would provide the equilibrium constant. The choice of solvent can significantly influence the position of the tautomeric equilibrium. researchgate.net

IR Spectroscopy: The presence of a keto tautomer would be indicated by an additional C=O stretching band, distinct from the aldehyde carbonyl, likely in the 1640-1660 cm⁻¹ region. The O-H and N-H stretching regions of the spectrum would also show changes depending on the dominant tautomer.

UV-Vis Spectroscopy: Different tautomers possess different systems of conjugated double bonds and will therefore absorb UV-Vis light at different wavelengths. By monitoring changes in the absorption spectrum under various conditions (e.g., changing solvent polarity or pH), the tautomeric equilibrium can be investigated.

Summary and Future Outlook

5-Hydroxy-1H-indazole-3-carbaldehyde stands as a compound of significant interest due to its potential as a versatile building block in organic synthesis. Its trifunctional nature, combining the indazole nucleus with reactive hydroxyl and aldehyde groups, provides a platform for the generation of diverse and complex molecular architectures. While direct biological data on this specific compound is scarce, the well-established pharmacological importance of the indazole scaffold, particularly in the development of kinase inhibitors and other therapeutic agents, suggests that derivatives of this compound are worthy of further investigation. Future research will likely focus on exploring the synthetic utility of this compound to create novel libraries of indazole derivatives and evaluating their biological activities to uncover new therapeutic leads. The continued exploration of the chemical space around the indazole core promises to yield new molecules with valuable properties for medicine and materials science.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

The electronic landscape of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. For indazole derivatives, DFT calculations are used to determine these energy levels. For instance, studies on related indazole carboxamide derivatives have shown significant HOMO-LUMO energy gaps, indicating their relative stability.

The Molecular Electrostatic Potential (MEP) is another critical descriptor derived from DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow regions represent neutral or intermediate potential. For a molecule like 5-Hydroxy-1H-indazole-3-carbaldehyde, the oxygen atoms of the hydroxyl and carbaldehyde groups, along with the nitrogen atoms of the indazole ring, would be expected to be regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Table 1: Illustrative Frontier Orbital Energies and Energy Gap for an Indazole Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of quantum chemical descriptors that quantify the reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

These descriptors, when calculated for this compound, would offer a quantitative basis for predicting its behavior in various chemical environments.

DFT calculations are also invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most energetically favorable reaction pathways. For example, the synthesis of 1H-indazole-3-carboxaldehydes from indoles via nitrosation has been studied, with the mechanism proceeding through a multistep pathway involving an oxime intermediate. nih.gov Theoretical studies on the addition of formaldehyde (B43269) to indazole derivatives have also been conducted to understand the formation of different isomers. rsc.org Such studies, if applied to reactions involving this compound, could provide detailed insights into its synthetic transformations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

A key output of molecular docking simulations is the prediction of the binding energy, which quantifies the affinity between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Docking studies on various indazole derivatives have demonstrated their potential to bind to a range of protein targets, including kinases, which are often implicated in diseases like cancer. nih.gov For this compound, docking simulations against specific protein targets would involve generating a 3D model of the compound and virtually screening it against the protein's binding site.

Table 2: Illustrative Molecular Docking Results for an Indazole Derivative against a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (nM) | 50 |

Beyond predicting binding affinity, molecular docking provides a detailed picture of the interactions between the ligand and the amino acid residues within the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the hydroxyl and carbaldehyde groups, as well as the nitrogen atoms of the indazole ring, would be expected to act as hydrogen bond donors and acceptors, forming key interactions with the protein target. Identifying these specific interactions is critical for understanding the basis of the ligand's activity and for guiding the design of more potent and selective derivatives. For example, studies on indazole-based kinase inhibitors have highlighted the importance of hydrogen bonding within the hydrophobic pockets of proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are foundational in modern drug discovery, enabling the prediction of biological activity from molecular structure. For the indazole class, these studies have been pivotal in optimizing potency and selectivity.

2D and 3D QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. Both 2D and 3D QSAR studies have been successfully applied to various series of indazole derivatives to guide the design of more potent inhibitors.

2D-QSAR models for indazole analogs, such as those targeting Glycogen Synthase Kinase-3 beta (GSK-3β), have highlighted the importance of specific physicochemical and topological descriptors. researchgate.net These models often reveal that properties like lipophilicity (SlogP) and various electronic and connectivity indices (e.g., T_C_N_5) are crucial for determining inhibitory activity. researchgate.net

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.govresearchgate.net For indazole derivatives targeting kinases like KDR (Kinase insert Domain Receptor) and Lck (Leukocyte-specific protein tyrosine kinase), these models are developed based on the alignment of the compounds within the kinase's active site. nih.govresearchgate.net

The resulting 3D contour maps from CoMFA and CoMSIA studies delineate regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.govnih.gov For instance, studies on indazole-based HIF-1α inhibitors show that steric and electrostatic maps provide a clear framework for designing new, more potent derivatives. nih.gov These models are rigorously validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Table 1: Representative Statistical Data for 3D-QSAR Models of Indazole Derivatives

| Model Type | Target | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) | Key Contributing Fields | Reference |

| CoMFA | KDR | 0.504 | 0.913 | 0.895 | Steric, Electrostatic | nih.gov |

| CoMSIA | KDR | 0.595 | 0.947 | 0.912 | Steric, Electrostatic, Hydrophobic | nih.gov |

| CoMFA | Lck | 0.603 | 0.983 | 0.921 | Steric, Electrostatic | researchgate.net |

This table presents typical validation statistics from published 3D-QSAR studies on indazole derivatives to illustrate model robustness. The values indicate a high degree of confidence and predictive power.

Ligand-Based and Receptor-Based SAR Analysis

Structure-Activity Relationship (SAR) studies investigate how changes in the structure of a molecule affect its biological activity. For the indazole scaffold, SAR has been extensively explored, providing a clear roadmap for chemical modification.

Receptor-Based SAR: Docking studies of indazole derivatives into the active sites of various kinases reveal key interactions. The indazole core itself often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov For this compound, the N1-H and N2 atoms are poised to form these critical hydrogen bond donor-acceptor pairs. The 5-hydroxy group could potentially form additional hydrogen bonds with nearby residues or water molecules, enhancing binding affinity.

Ligand-Based SAR: Systematic modification of the indazole scaffold has yielded important insights:

Position 3: The substituent at the 3-position is critical. SAR studies on indazole-3-carboxamides as CRAC channel blockers revealed that the regiochemistry of the amide linker is paramount; one isomer can be highly active while its "reverse" analog is completely inactive. nih.govscinews.uz This underscores the precise directional interactions required at this position. The aldehyde group of this compound serves as a versatile chemical handle for introducing a variety of functional groups to probe this space. nih.gov

Position 5: Substitutions at the C-5 position significantly influence activity. In studies of 1H-indazole-3-amine derivatives, introducing specific substituted aromatic rings at C-5 via Suzuki coupling led to potent antitumor agents. nih.gov The presence of a hydroxyl group at this position, as in the title compound, is expected to influence solubility and provide a potential hydrogen bonding site, which could be favorable for activity against certain targets.

Table 2: Summary of Structure-Activity Relationships for the Indazole Scaffold

| Position | Modification | General Impact on Activity | Rationale / Example | Reference |

| N1 | Substitution | Modulates physical properties and can occupy a hydrophobic pocket. | N-alkylation can improve pharmacokinetic properties. | scinews.uz |

| C3 | Amide/Amine Linker Orientation | Critical for activity; specific regiochemistry is often required. | Indazole-3-carboxamides show activity dependent on linker direction. | nih.gov |

| C5 | Aryl Groups, H-bond donors/acceptors | Can significantly enhance potency and selectivity. | A 5-(3-fluorophenyl) group was found to be crucial for activity against K562 cancer cells. | nih.gov |

| C4, C6, C7 | Various Substituents | Can be modified to fine-tune potency and properties. | Introduction of 3-fluoroindazole motifs can increase oral bioavailability. | nih.gov |

Molecular Dynamics Simulations for Ligand Stability and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. These simulations are used to assess the stability of the predicted binding pose from docking studies and to analyze the conformational behavior of the ligand within the active site. nih.gov

For indazole derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex, particularly for potent compounds identified through screening. nih.gov The simulation trajectory is analyzed to monitor key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms. A stable RMSD value over the course of the simulation (e.g., 50-100 nanoseconds) indicates that the ligand has found a stable binding mode and does not diffuse away from the binding pocket.

Further analysis of MD trajectories can reveal:

Hydrogen Bond Persistence: The stability of key hydrogen bonds, such as those to the kinase hinge region, can be monitored throughout the simulation.

Conformational Changes: MD can show how the ligand and protein adapt to each other upon binding.

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity.

Table 3: Typical Analysis from Molecular Dynamics Simulations of Ligand-Protein Complexes

| Analysis Metric | Purpose | Typical Finding for Stable Indazole Binders | Reference |

| RMSD of Ligand | Assess ligand stability in the binding pocket. | Reaches a stable plateau (e.g., < 3 Å) after initial equilibration. | nih.gov |

| RMSF of Protein Residues | Identify flexible regions of the protein upon ligand binding. | Active site residues in contact with the ligand show lower fluctuation. | General MD Practice |

| Hydrogen Bond Analysis | Quantify the stability of key interactions. | High occupancy (>80%) for hydrogen bonds to the kinase hinge region. | nih.gov |

| Binding Free Energy (MM/GBSA) | Estimate the binding affinity of the ligand. | Favorable (negative) binding energy values correlate with experimental potency. | nih.gov |

Biological and Pharmacological Spectrum of Indazole Derivatives

Anticancer Activity Research

The indazole scaffold is a key component in several FDA-approved anticancer drugs, such as Axitinib (B1684631), Pazopanib, and Entrectinib. mdpi.comrsc.orgresearchgate.net This has spurred extensive research into novel indazole derivatives for their potential to inhibit cancer cell growth, target specific oncogenic pathways, and induce programmed cell death.

Indazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines in laboratory studies. For instance, a series of polysubstituted indazoles showed potent antiproliferative activity against human ovarian cancer (A2780) and lung cancer (A549) cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.64 to 17 µM. nih.gov Further testing confirmed their activity against other cell lines including neuroblastoma (IMR32) and breast cancer (MDA-MB-231, T47D). nih.gov

Another study on 1H-indazole-3-amine derivatives reported their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines. mdpi.com In this series, compound 5k was particularly effective against the Hep-G2 cell line with an IC₅₀ value of 3.32 µM, while compound 6o showed promising activity against the K562 cell line with an IC₅₀ of 5.15 µM. mdpi.com Similarly, a novel 1,3-dimethyl-6-amino-1H-indazol-6-amine derivative (compound 7) was evaluated for its anticancer activity against hypopharyngeal carcinoma (FaDu) and breast cancer (MCF7) cells, showing notable suppressive effects. nih.gov Research on B,C-ring-truncated analogs of deguelin (B1683977) led to the development of compound 12d, which exhibited substantial inhibitory effects against HER2-positive breast cancer cells, with IC₅₀ values of 6.86 μM in BT474 cells and 4.42 μM in JIMT-1 cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Indazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Polysubstituted indazoles | A2780 (Ovarian) | 0.64 - 17 µM | nih.gov |

| Polysubstituted indazoles | A549 (Lung) | 0.64 - 17 µM | nih.gov |

| Compound 5k | Hep-G2 (Hepatoma) | 3.32 µM | mdpi.com |

| Compound 6o | K562 (Leukemia) | 5.15 µM | mdpi.com |

| Compound 2f | 4T1 (Breast) | 0.23–1.15 μM | rsc.org |

| Compound 12d | BT474 (Breast) | 6.86 µM | nih.gov |

| Compound 12d | JIMT-1 (Breast) | 4.42 µM | nih.gov |

| Compound 93 | HL60 (Leukemia) | 8.3 nM | nih.gov |

| Compound 93 | HCT116 (Colon) | 1.3 nM | nih.gov |

| 32b | A549 (Lung) | <0.1 µM | acs.org |

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. rsc.orggoogle.com

Tyrosine Threonine Kinase (TTK): TTK (also known as Mps1) is a key regulator of the mitotic spindle checkpoint and a target for cancer therapy. acs.orgnih.gov Indazole-based compounds have been developed as potent TTK inhibitors. For example, compound 72 (CFI-400936), an indazole with sulfamoylphenyl and acetamido moieties, is a potent inhibitor of TTK with an IC₅₀ of 3.6 nM. nih.gov Further optimization led to 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, with compound 75 (CFI-401870) showing potent TTK inhibition (IC₅₀ < 10 nM) and in vivo tumor growth inhibition. hku.hk

c-Met: The c-Met receptor tyrosine kinase is another attractive target in cancer therapy. nih.gov A series of indazoles were designed and evaluated as c-Met inhibitors, with compound 4d showing the highest activity with an IC₅₀ value of 0.17 μM in a biochemical assay and 5.45 μM in a cell-based assay. nih.govresearchgate.net

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone essential for the stability of many oncoproteins. nih.govwipo.int Fragment-based discovery has led to hydroxy-indazole-carboxamides as novel HSP90 inhibitors. nih.gov Another series of indazole analogs were designed as C-terminal inhibitors of HSP90, with compound 12d effectively downregulating major HSP90 client proteins in breast cancer cells. nih.govkorea.ac.kr

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. nih.govnih.gov Structure-based design has yielded indazole-containing fragments that inhibit FGFR1–3 in the micromolar range. nih.govnih.gov Further development led to 1H-indazol-3-amine derivatives, with compound 7r emerging as a highly potent FGFR1 inhibitor (IC₅₀ = 2.9 nM). rsc.org

c-Jun N-terminal Kinase 3 (JNK3): The indazole scaffold has been utilized to develop potent and highly selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases and potentially in cancer. nih.govmiami.edu Compound 29 was identified as a potent JNK3 inhibitor with an IC₅₀ of 5 nM and high selectivity. nih.govmiami.eduacs.org Another study identified compound 25c with an IC₅₀ of 85.21 nM and over 100-fold selectivity for JNK3 over JNK1/2. mtroyal.caacs.org

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a key mediator in innate immunity and inflammation, and its inhibitors are being explored for various diseases. nih.govnih.gov Indazole-based compounds have been discovered as potent IRAK4 inhibitors, with some exhibiting IC₅₀ values of less than 10 nM. nih.govgoogle.com A highly potent and selective indazolamine IRAK4 inhibitor, HS271, has also been developed. nih.gov

Other Kinases: The indazole core is present in inhibitors of various other kinases, including VEGFR (Axitinib, Pazopanib), MAPK pathway kinases like ERK1/2, and EGFR. nih.govresearchgate.netmdpi.com For example, 1H-indazole amide derivatives have shown potent enzymatic and cellular activity against ERK1/2. nih.gov

Table 2: Inhibition of Specific Kinases by Selected Indazole Derivatives This table is interactive. You can sort and filter the data.

| Kinase Target | Derivative Class/Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|

| TTK | CFI-400936 (Compound 72) | 3.6 nM | nih.gov |

| TTK | CFI-401870 (Compound 75) | < 10 nM | hku.hk |

| c-Met | Compound 4d | 0.17 µM | nih.govresearchgate.net |

| FGFR1 | Compound 7r | 2.9 nM | rsc.org |

| JNK3 | Compound 29 | 5 nM | nih.govmiami.eduacs.org |

| JNK3 | Compound 25c | 85.21 nM | mtroyal.caacs.org |

| IRAK4 | Imidazo[1,2-b]pyridazines/indazoles | < 10 nM | nih.gov |

| ERK1/2 | Compound 116 | 9.3 nM | nih.gov |

| FLT3 | Compound 22f | 0.941 nM | nih.gov |

Indazole derivatives can induce cancer cell death through apoptosis (programmed cell death) and by interfering with the cell cycle. One study found that an indazole derivative, compound 2f, promoted apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org This compound also decreased the mitochondrial membrane potential, a key event in the apoptotic cascade. rsc.org

Other studies have shown that polysubstituted indazoles can trigger significant apoptosis and cause cell cycle arrest, primarily in the S phase (DNA synthesis phase), leading to an increase in hypodiploid cells, which is a marker of apoptosis. nih.gov In contrast, one specific derivative, 7d, caused a G2/M phase block and the appearance of polyploid cells, suggesting a different mechanism of action, possibly involving the microtubule system. nih.gov The 1,3-dimethyl-6-amino-1H-indazole derivative (compound 7) was also found to induce apoptosis in hypopharyngeal carcinoma cells. nih.gov Similarly, certain benzimidazole (B57391) derivatives, which share structural similarities with indazoles, have been shown to arrest the cell cycle and induce apoptosis by inhibiting EGFR. mdpi.com

Antimicrobial Activity Investigations

The indazole nucleus is also a key structural motif in compounds developed for their antimicrobial properties. nih.govmdpi.com These derivatives have been tested against a range of pathogenic bacteria and fungi.

Indazole derivatives have shown promise as antibacterial agents. A variety of N-methyl-3-aryl indazoles demonstrated activity against bacterial strains including Escherichia coli, Bacillus cereus, and Bacillus megaterium. nih.govbookpi.org Certain synthesized indazoles have also been reported to be active against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

A significant development in this area is the discovery of indazole derivatives as a novel class of bacterial Gyrase B (GyrB) inhibitors. nih.gov This target is distinct from that of fluoroquinolone antibiotics, offering a potential solution to overcome existing resistance mechanisms. Guided by structure-based drug design, these indazole derivatives showed excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), Streptococcus pneumoniae, and Enterococcus faecium. nih.gov However, some studies have found certain 2H-indazole derivatives to be largely inactive against the tested strains of E. coli and Salmonella enterica. mdpi.com

Table 3: Antibacterial Activity of Selected Indazole Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Escherichia coli | Dominant activity | nih.govbookpi.org |

| N-methyl-3-aryl indazoles | Bacillus cereus | Dominant activity | nih.govbookpi.org |

| Indazole derivatives | Staphylococcus aureus | Active | researchgate.net |

| Indazole derivatives | Pseudomonas aeruginosa | Active | researchgate.net |

| Indazole-based GyrB inhibitors | MRSA | Excellent activity | nih.gov |

| Indazole-based GyrB inhibitors | Streptococcus pneumoniae | Excellent activity | nih.gov |

| 2H-indazole derivatives | Escherichia coli | Mainly inactive | mdpi.com |

The antifungal potential of indazole derivatives has also been investigated. Several studies have reported the activity of indazole compounds against Candida albicans, a common human fungal pathogen. nih.govmdpi.combookpi.orgresearchgate.net For example, a series of N-methyl-3-aryl indazoles was found to be effective against C. albicans. nih.govbookpi.org Additionally, two 2,3-diphenyl-2H-indazole derivatives (compounds 18 and 23) demonstrated in vitro growth inhibition of both Candida albicans and Candida glabrata. mdpi.com

Furthermore, targeting the Hsp90 protein in fungi, which is crucial for drug resistance, has emerged as a promising strategy. frontiersin.org While the direct antifungal activity of some Hsp90 inhibitors can be modest, they can act synergistically with existing antifungal drugs like fluconazole (B54011) to overcome resistance in C. albicans. frontiersin.org There is limited specific data in the reviewed literature regarding the efficacy of these compounds against plant-pathogenic fungi such as Pythium aphanidermatum and Rhizoctonia solani.

Table 4: Antifungal Activity of Selected Indazole Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class/Compound | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Candida albicans | Dominant activity | nih.govbookpi.org |

| Compound 18 (2,3-diphenyl-2H-indazole) | Candida albicans | Growth inhibition | mdpi.com |

| Compound 23 (2,3-diphenyl-2H-indazole) | Candida albicans | Growth inhibition | mdpi.com |

| Compound 18 (2,3-diphenyl-2H-indazole) | Candida glabrata | Growth inhibition | mdpi.com |

| Compound 23 (2,3-diphenyl-2H-indazole) | Candida glabrata | Growth inhibition | mdpi.com |

Anti-inflammatory and Analgesic Potential

Indazole and its derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net The anti-inflammatory response is a complex biological process, and in some diseases, it can be excessive and prolonged, causing more harm than benefit. nih.gov While nonsteroidal anti-inflammatory drugs (NSAIDs) and steroidal agents are commonly used, their side effects often limit their use. nih.govresearchgate.net This has driven the search for new anti-inflammatory compounds with better safety profiles, with indazole derivatives emerging as promising candidates. nih.govresearchgate.net

The anti-inflammatory effects of indazole derivatives are believed to be mediated through the modulation of key inflammatory pathways. nih.gov One of the primary targets is the cyclooxygenase-2 (COX-2) enzyme, which is inducible and its expression increases during inflammation. nih.govmdpi.com Inhibition of COX-2 is a key mechanism of action for many anti-inflammatory drugs as it blocks the production of prostaglandins (B1171923), which are key mediators of inflammation. nih.gov Studies have shown that certain indazole derivatives can effectively inhibit COX-2. nih.govnih.gov For instance, a series of novel (aza)indazole derivatives were developed and found to have high affinity and selectivity for the COX-2 enzyme. nih.gov

Table 1: Inhibitory Concentration (IC50) of Indazole Derivatives on Pro-inflammatory Cytokines

| Compound | TNF-α IC50 (μM) | IL-1β IC50 (μM) |

|---|---|---|

| Indazole | 220.11 | 120.59 |

| 5-Aminoindazole (B92378) | 230.19 | 220.46 |

| 6-Nitroindazole | Not Calculated | 100.75 |

| Dexamethasone (Standard) | 31.67 | 102.23 |

Data sourced from a study on the in vitro anti-inflammatory activity of indazole and its derivatives. nih.gov

The anti-inflammatory activity of indazole derivatives has been confirmed in various in vivo models, with the carrageenan-induced paw edema model in rats being a widely used and highly reproducible standard for acute inflammation. researchgate.netinotiv.comresearchgate.netspringernature.com In this model, the injection of carrageenan, a polysaccharide, into the rat's paw induces a localized inflammatory response characterized by swelling (edema). inotiv.comresearchgate.netspringernature.com The development of this edema is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin (B10506), and a later phase involving prostaglandins and other inflammatory mediators. researchgate.net

Studies have shown that pretreatment with indazole and its derivatives can significantly and dose-dependently inhibit the paw edema induced by carrageenan. nih.govresearchgate.net For example, one study found that 5-aminoindazole at a dose of 100 mg/kg produced a maximum inhibition of 83.09% in the fifth hour after carrageenan injection, which was comparable to the standard drug diclofenac. nih.gov Indazole itself, at the same dose, showed a 61.03% inhibition of inflammation. nih.gov These findings from in vivo models provide strong evidence for the anti-inflammatory potential of indazole derivatives. nih.gov

Table 2: Percentage Inhibition of Carrageenan-Induced Paw Edema by Indazole Derivatives (at 5th hour)

| Compound (100 mg/kg) | Maximum Inhibition (%) |

|---|---|

| Indazole | 61.03 |

| 5-Aminoindazole | 83.09 |

| Diclofenac (Standard) | 84.50 |

Data from a study investigating the in vivo anti-inflammatory activity of indazole and its derivatives. nih.gov

Antioxidant Activity Studies

In addition to their anti-inflammatory properties, some indazole derivatives have been investigated for their antioxidant potential. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many inflammatory conditions. nih.gov

Neuroprotective and Central Nervous System Activities

The indazole scaffold is also being explored for its potential in treating central nervous system (CNS) disorders. chemimpex.commedscape.com Some indazole derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov While specific studies on the neuroprotective or CNS activities of 5-Hydroxy-1H-indazole-3-carbaldehyde are limited, the broader class of indazole derivatives has shown promise. For instance, some 5-methoxy-1H-indazole-3-carbaldehyde derivatives have been utilized in the synthesis of novel drug candidates targeting neurological disorders. chemimpex.com Additionally, research into other indazole-based compounds has identified potential for the development of neuroprotectants. nih.gov

Monoamine Oxidase (MAO) Inhibition

Indazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders. nih.gov

A study investigating a series of C5- and C6-substituted indazole derivatives found that while only one compound showed submicromolar inhibition of human MAO-A, all tested compounds were submicromolar inhibitors of human MAO-B. nih.gov Notably, substitution at the C5 position of the indazole ring resulted in particularly potent MAO-B inhibition, with IC50 values in the low nanomolar range (0.0025–0.024 µM). nih.gov Further investigation revealed a competitive mode of MAO inhibition for a selected indazole derivative. nih.gov The synthetic precursor, 1H-indazol-5-ol, which is closely related to this compound, was identified as a good potency inhibitor of porcine D-amino acid oxidase (DAAO), another flavoenzyme. nih.gov

Research on indazole itself has shown that it inhibits both MAO-A and MAO-B with IC50 values of 20.6 µM and 16.3 µM, respectively. nih.gov Another study on 5-hydroxy-2-methyl-chroman-4-one, a compound sharing the 5-hydroxy aromatic feature, demonstrated selective inhibition of MAO-B with an IC50 of 3.23 µM, compared to 13.97 µM for MAO-A. nih.gov

Furthermore, a series of indazole- and indole-5-carboxamides have been discovered as highly potent and selective reversible inhibitors of MAO-B. For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide displayed an IC50 value of 0.386 nM for human MAO-B with over 25,000-fold selectivity against MAO-A. researchgate.net

| Compound | Target | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| C5-Substituted Indazole Derivatives | MAO-B | 0.0025–0.024 | High for MAO-B | nih.gov |

| Indazole | MAO-A | 20.6 | Non-selective | nih.gov |

| Indazole | MAO-B | 16.3 | ||

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | ~4-fold for MAO-B | nih.gov |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | ||

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | MAO-B | 0.000386 | >25,000-fold for MAO-B | researchgate.net |

LRRK2 Antagonism for Neurodegenerative Diseases

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of treatments for Parkinson's disease, as mutations in the LRRK2 gene are linked to the disease's pathogenesis. nih.govnih.gov Indazole derivatives have emerged as a promising class of LRRK2 inhibitors.

A hit-to-lead optimization program on a novel series of 5-azaindazoles, which are structurally related to indazoles, led to the development of highly potent and selective LRRK2 inhibitors. medchemexpress.com The introduction of heterocyclic groups at the 3-position of the azaindazole core significantly enhanced potency and kinase selectivity. medchemexpress.com

In another study, optimization of a 1-heteroaryl-1H-indazole series resulted in potent, selective, and CNS-penetrant LRRK2 inhibitors. nih.gov Structure-based drug design led to the discovery of a unique spirocarbonitrile motif that conferred excellent potency and pharmacokinetic properties. nih.gov The lead compound from this series demonstrated exceptional on-target potency in human peripheral blood mononuclear cells. nih.gov

Furthermore, the potent and selective LRRK2 inhibitor, LRRK2-IN-1, which features an indazole core, has been shown to inhibit wild-type LRRK2 and the G2019S mutant with IC50 values of 13 nM and 6 nM, respectively. medchemexpress.com Another potent and selective LRRK2 inhibitor, MLi-2, also based on an indazole scaffold, exhibits an IC50 of 0.76-3.4 nM. rndsystems.com

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| LRRK2-IN-1 | LRRK2 (WT) | 13 | medchemexpress.com |

| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | |

| MLi-2 | LRRK2 | 0.76-3.4 | rndsystems.com |

Serotonin Receptor Antagonism (e.g., 5-HT3, 5-HT4)

Indazole derivatives have been investigated as antagonists for serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes, which are involved in various physiological processes, including emesis and gastrointestinal motility. nih.govnih.gov

A series of indazole-3-carboxylic acid derivatives were identified as potent 5-HT3 receptor antagonists. nih.gov For example, the compound BRL 43694, an indazole derivative, was found to be a potent and selective 5-HT3 antagonist and proved to be an effective antiemetic agent. nih.gov The general pharmacophore for 5-HT3 antagonists includes an aromatic moiety, a linking acyl group, and a basic nitrogen center. wikipedia.org High-affinity binding has been observed with indazole derivatives, with some compounds showing Ki values in the nanomolar range. For instance, a novel 1,7-annelated indole (B1671886) derivative, cilansetron, which shares structural similarities with indazoles, displayed a high affinity for 5-HT3 receptors with a Ki of 0.19 nM. nih.gov Another compound, designated as 5-HT3 antagonist 3, binds to 5-HT3 receptors with a Ki of 0.25 nM. medchemexpress.com

In the context of 5-HT4 receptors, a series of indazole-3-carboxamides were synthesized and evaluated for their antagonist affinity. nih.govlookchem.com Alkylation at the N-1 position of the indazole ring was found to increase 5-HT4 receptor antagonist affinity. nih.govlookchem.com One such derivative, LY353433, was identified as a potent and selective 5-HT4 receptor antagonist with suitable pharmacodynamics for clinical development. nih.gov

| Compound/Class | Target | Affinity (Ki) | Reference |

|---|---|---|---|

| Indazole-3-carboxylic acid derivatives | 5-HT3 Receptor | Potent Antagonists | nih.gov |

| Cilansetron | 5-HT3 Receptor | 0.19 nM | nih.gov |

| 5-HT3 antagonist 3 | 5-HT3 Receptor | 0.25 nM | medchemexpress.com |

| Indazole-3-carboxamides (e.g., LY353433) | 5-HT4 Receptor | Potent Antagonists | nih.govlookchem.com |

Enzyme Inhibition and Receptor Binding Studies

The indazole scaffold is a versatile platform for the design of inhibitors for various enzymes and ligands for a range of receptors. nih.govresearchgate.netnih.gov The ability to functionalize the indazole ring at different positions has led to the discovery of compounds with high affinity and selectivity for their biological targets. nih.gov

Studies on indazole-3-carboxamides have revealed their potential as potent calcium-release activated calcium (CRAC) channel blockers. nih.gov The specific regiochemistry of the amide linker at the 3-position was found to be critical for the inhibition of calcium influx and the stabilization of mast cells. nih.gov For example, the indazole-3-carboxamide derivative 12d actively inhibits calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer was inactive. nih.gov

Furthermore, a review of recent advances highlights the synthesis of various 3-substituted 1H-indazoles that have been investigated for their inhibitory efficiencies against enzymes like IDO1 and FGFR. nih.gov For instance, certain 1H-indazole derivatives with a carbohydrazide (B1668358) moiety at the C3 position showed potent IDO1 inhibitory activity with IC50 values of 720 and 770 nM. nih.gov Another series of 1H-indazole derivatives were found to be potent inhibitors of FGFR1, with one compound exhibiting an IC50 of 30.2 ± 1.9 nM. nih.gov

Other Biological Activities (e.g., Anti-HIV, Antiplatelet, Antihypertensive, Anticonvulsant)

Indazole derivatives have demonstrated a broad spectrum of other biological activities, underscoring their importance in medicinal chemistry. nih.govarabjchem.orgresearchgate.net

Anti-HIV Activity: While direct studies on this compound are limited, research on structurally similar indole-3-carbaldehyde derivatives has shown significant anti-HIV activity. A series of these derivatives were found to inhibit HIV-1 integrase, with three compounds exhibiting IC50 values of ≤5.32 µM. indiandrugsonline.org One compound, in particular, showed significant anti-HIV activity against the HIV-1 strain IIIB with an IC50 of 3.16 µM and also demonstrated activity against mutant reverse transcriptase strains. indiandrugsonline.org

Antiplatelet Activity: Indole-based hydrazone derivatives, which are structurally related to indazole derivatives, have been investigated for their antiplatelet activity. researchgate.netnih.gov Several N-substituted indole carbohydrazide derivatives have shown potent inhibition of platelet aggregation induced by arachidonic acid and collagen, with some compounds exhibiting 100% inhibition at a concentration of 1 mM. nih.gov

Antihypertensive Activity: Indazole analogues have been explored for their potential to lower blood pressure. arabjchem.org A review on this topic indicates that various indole and indazole derivatives have shown antihypertensive effects. arabjchem.org For instance, certain 1-(3-mercaptopropanoyl)indoline-2-carboxylic acid derivatives, which share a bicyclic core with indazoles, displayed significant activity, with one compound having an IC50 of 3.7 x 10⁻⁹ M for ACE inhibition. arabjchem.org

Anticonvulsant Activity: Indazole itself has been identified as a potential anticonvulsant. nih.gov It was shown to inhibit convulsions induced by pentylenetetrazole, electroshock, and strychnine (B123637) in mice, with ED50 values of 39.9, 43.2, and 82.4 mg/kg, respectively. nih.gov The anticonvulsant profile of indazole was found to be similar to that of gabapentin. nih.gov Furthermore, a series of indazole substituted-1,3,4-thiadiazole derivatives were synthesized and tested for anticonvulsant activity, with two compounds being identified as the most potent in the series. uni-mysore.ac.in

| Activity | Compound Class/Derivative | Key Finding | Reference |

|---|---|---|---|

| Anti-HIV | Indole-3-carbaldehyde derivatives | IC50 ≤5.32 µM (HIV-1 Integrase) | indiandrugsonline.org |

| Antiplatelet | N-substituted indole carbohydrazides | Up to 100% inhibition of aggregation | nih.gov |

| Antihypertensive | 1-(3-mercaptopropanoyl)indoline-2-carboxylic acid derivatives | IC50 = 3.7 x 10⁻⁹ M (ACE inhibition) | arabjchem.org |

| Anticonvulsant | Indazole | ED50 = 39.9 mg/kg (Pentylenetetrazole-induced) | nih.gov |

| Anticonvulsant | Indazole substituted-1,3,4-thiadiazoles | Potent activity in MES seizure model | uni-mysore.ac.in |

Pharmacokinetic and Toxicological Assessments

Absorption, Distribution, Metabolism, Excretion (ADMET) Profiling

The ADMET profile of a compound determines its bioavailability and persistence in the body, which are critical factors for its efficacy and safety. While specific experimental data for 5-Hydroxy-1H-indazole-3-carbaldehyde is limited, predictions can be made based on its structure and data from related indazole derivatives.

In silico tools are frequently used in early drug discovery to predict the ADMET properties of a compound, helping to identify potential liabilities and guide further studies. iscientific.org For this compound, several key parameters can be predicted based on its molecular structure, which features a polar hydroxyl group and a hydrogen-bond-accepting aldehyde group on the indazole core.

Computational tools like SWISS-ADME and pkCSM are often used to predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes. researchgate.net Studies on other indazole derivatives have shown that they generally exhibit good drug-likeness properties according to Lipinski's rule of five. researchgate.net However, specific substitutions can significantly alter these predictions. For instance, the hydroxyl group on this compound might increase its topological polar surface area (TPSA), potentially leading to lower passive oral absorption.

Table 1: Predicted ADMET Properties for Indazole Derivatives (General)

| Property | Predicted Outcome for Indazole Scaffolds | Influencing Factors |

|---|---|---|

| Gastrointestinal Absorption | Moderate to High | Lipophilicity, polar surface area, solubility |

| Blood-Brain Barrier (BBB) Permeability | Variable | Lipophilicity, hydrogen bonding capacity |

| CYP Enzyme Inhibition | Potential for inhibition (CYP2D6, CYP3A4) | Specific substituents on the indazole ring |

| Solubility | Moderate | Presence of polar groups like -OH, -COOH |

| Drug-Likeness | Generally Favorable | Adherence to Lipinski's Rule of Five |

This table represents generalized predictions for the indazole class based on available literature; specific values for this compound are not available.